molecular formula C7H3BrClNO4 B3017870 5-Bromo-4-chloro-2-nitrobenzoic acid CAS No. 392319-07-2

5-Bromo-4-chloro-2-nitrobenzoic acid

Cat. No.: B3017870
CAS No.: 392319-07-2
M. Wt: 280.46
InChI Key: MGTZFKZXVQJILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-chloro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3BrClNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and nitro functional groups. This compound is often used in various chemical reactions and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-2-nitrobenzoic acid typically involves the nitration of 5-bromo-4-chlorobenzoic acid. This process can be carried out by reacting 5-bromo-4-chlorobenzoic acid with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, concentration, and reaction time are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-chloro-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-chloro-2-nitrobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Bromo-4-chloro-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or modification of protein structures, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-nitrobenzoic acid
  • 4-Chloro-3-nitrobenzoic acid
  • 5-Bromo-2-chlorobenzoic acid

Uniqueness

5-Bromo-4-chloro-2-nitrobenzoic acid is unique due to the specific arrangement of bromine, chlorine, and nitro groups on the benzoic acid ring. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

5-bromo-4-chloro-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTZFKZXVQJILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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